2-Ethynyl-4'-methyl-1,1'-biphenyl
Overview
Description
2-Ethynyl-4’-methyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with an ethynyl group attached to one ring and a methyl group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4’-methyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is conducted in a solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of 2-Ethynyl-4’-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.
Substitution Reactions: The ethynyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
2-Ethynyl-4’-methyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-Ethynyl-4’-methyl-1,1’-biphenyl depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through its ethynyl and methyl groups. These complexes can exhibit unique catalytic, electronic, and optical properties . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,1’-biphenyl: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
2-Ethynyl-1,1’-biphenyl: Similar structure but lacks the methyl group, affecting its physical and chemical properties.
Uniqueness
2-Ethynyl-4’-methyl-1,1’-biphenyl is unique due to the presence of both ethynyl and methyl groups, which confer distinct reactivity and properties. The ethynyl group enhances its ability to participate in cross-coupling reactions, while the methyl group influences its steric and electronic characteristics.
Properties
IUPAC Name |
1-ethynyl-2-(4-methylphenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-3-13-6-4-5-7-15(13)14-10-8-12(2)9-11-14/h1,4-11H,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGQQCSIBMHOIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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